molecular formula C23H24Cl2N4OS B14879521 N-cyclohexyl-2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-cyclohexyl-2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B14879521
M. Wt: 475.4 g/mol
InChI Key: HUPQXYWOODQQRC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thio Group: The thio group can be introduced via a nucleophilic substitution reaction using thiols or thioethers.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of infections or other diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: Used in the treatment of fungal infections.

    Voriconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

N-cyclohexyl-2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific chemical structure, which may confer distinct biological activities and properties compared to other triazole derivatives.

Properties

Molecular Formula

C23H24Cl2N4OS

Molecular Weight

475.4 g/mol

IUPAC Name

N-cyclohexyl-2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24Cl2N4OS/c1-15-6-5-9-18(12-15)29-22(19-11-10-16(24)13-20(19)25)27-28-23(29)31-14-21(30)26-17-7-3-2-4-8-17/h5-6,9-13,17H,2-4,7-8,14H2,1H3,(H,26,30)

InChI Key

HUPQXYWOODQQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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